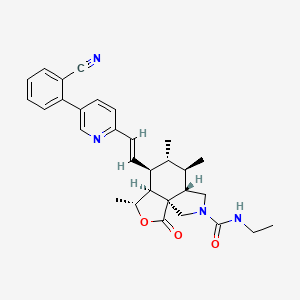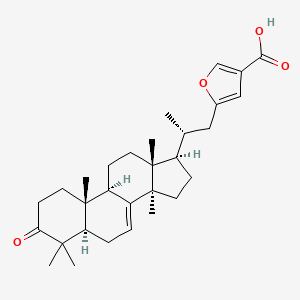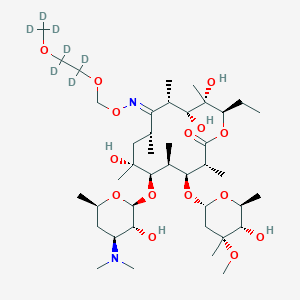
Roxithromycin-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roxithromycin-d7 is a deuterium-labeled derivative of Roxithromycin, a semi-synthetic macrolide antibiotic. This compound is primarily used as a stable isotope-labeled internal standard in various scientific research applications. The deuterium labeling allows for precise quantification and tracking in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
Roxithromycin-d7 is synthesized by incorporating deuterium atoms into the Roxithromycin molecule. The process involves the replacement of hydrogen atoms with deuterium, typically through a series of chemical reactions that introduce deuterium-labeled reagents. The specific synthetic route may vary, but it generally includes steps such as deuterium exchange reactions and the use of deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling, which is crucial for its application as an internal standard. The final product is subjected to rigorous quality control measures, including purity testing and isotopic enrichment analysis .
化学反応の分析
Types of Reactions
Roxithromycin-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation while preserving the deuterium labeling .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can introduce various functional groups into the this compound molecule .
科学的研究の応用
Roxithromycin-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Roxithromycin in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Used in studies related to bacterial infections and antibiotic resistance .
作用機序
Roxithromycin-d7 exerts its effects by targeting the bacterial ribosome. It binds to the 50S subunit of the ribosome, inhibiting the translocation step of protein synthesis. This interference prevents the elongation of the polypeptide chain, ultimately halting bacterial growth and proliferation. The deuterium labeling does not alter the mechanism of action but allows for precise tracking in experimental applications .
類似化合物との比較
Roxithromycin-d7 is similar to other deuterium-labeled macrolide antibiotics, such as:
- Erythromycin-d7
- Azithromycin-d7
- Clarithromycin-d7
Uniqueness
This compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in pharmacokinetic and metabolic studies. Its stability and high isotopic purity make it an ideal internal standard for various analytical applications .
特性
分子式 |
C41H76N2O15 |
|---|---|
分子量 |
844.1 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1/i13D3,16D2,17D2 |
InChIキー |
RXZBMPWDPOLZGW-NFRWTTTRSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C/1\[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
正規SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


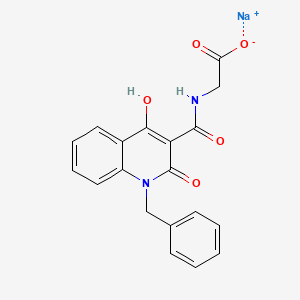
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)

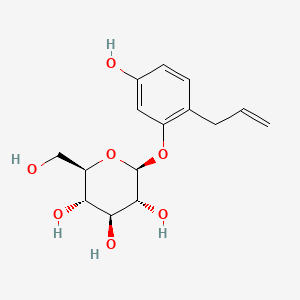
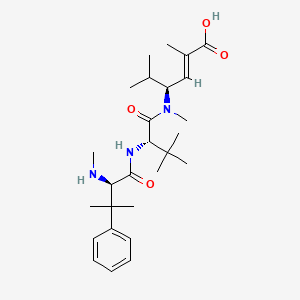
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
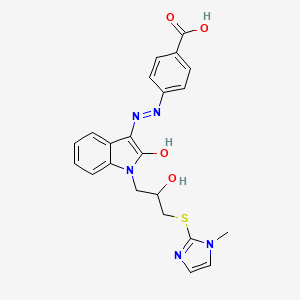
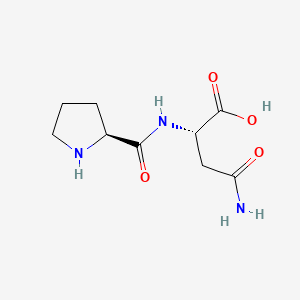

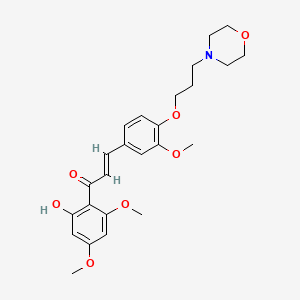

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
